Tenovin-6

Description

Propriétés

IUPAC Name |

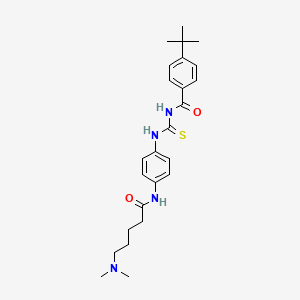

4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJSXSQRIUSRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647242 | |

| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011557-82-6 | |

| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tenovin-6: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-6, a small molecule inhibitor of the sirtuin family of deacetylases, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound in cancer cells. It details the core mechanism of SIRT1 and SIRT2 inhibition, the consequent activation of the p53 tumor suppressor pathway, and the induction of apoptotic cell death. Furthermore, this guide elucidates the complex, context-dependent role of this compound in modulating autophagy and its p53-independent anti-neoplastic activities, including the upregulation of Death Receptor 5. Quantitative data on its inhibitory concentrations and cellular effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further research. Diagrams of the elucidated signaling pathways and experimental workflows are included to provide a clear visual representation of the scientific concepts.

Core Mechanism: Inhibition of Sirtuin Deacetylases

This compound functions as a direct inhibitor of the NAD+-dependent class III histone deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Sirtuins play a crucial role in tumorigenesis by deacetylating various histone and non-histone proteins, leading to the repression of tumor suppressor genes and the promotion of cell survival.[3] this compound's inhibitory activity against SIRT1 and SIRT2 is a key initiating event in its anti-cancer effects. In vitro studies have quantified the inhibitory potency of this compound against purified human sirtuins.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) |

| SIRT1 | 21 |

| SIRT2 | 10 |

| SIRT3 | 67 |

Data sourced from Lain et al., 2008.[1]

p53-Dependent Signaling Pathway

A primary consequence of SIRT1 inhibition by this compound is the activation of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4][5]

p53 Acetylation and Activation

In unstressed cells, SIRT1 deacetylates p53 at lysine 382 (K382), leading to its inactivation and subsequent degradation. By inhibiting SIRT1, this compound prevents the deacetylation of p53, resulting in its hyperacetylation.[6][7] Acetylated p53 is a stabilized and transcriptionally active form of the protein. This leads to an increase in total p53 levels and the subsequent transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.[6][7] This mechanism is most prominent in cancer cells harboring wild-type TP53.[6]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is triggered through both p53-dependent and p53-independent mechanisms.

p53-Dependent Apoptosis

In cancer cells with functional p53, the activation of p53 by this compound leads to the transcriptional upregulation of pro-apoptotic genes such as PUMA, Noxa, and Bax.[8] This shifts the cellular balance towards apoptosis, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases such as caspase-9 and caspase-3, and ultimately, cell death.

p53-Independent Apoptosis: The Role of Death Receptor 5 (DR5)

Crucially, this compound also induces apoptosis in cancer cells with mutated or null p53.[3] One of the key p53-independent mechanisms is the upregulation of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.[3] Binding of DR5 to its ligand, TRAIL, initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent executioner caspases. This DR5-mediated apoptosis is a pivotal mechanism for the efficacy of this compound in p53-deficient tumors.[3]

Modulation of Autophagy

The effect of this compound on autophagy, a cellular self-degradation process, is complex and appears to be cell-type specific. In many cancer cell lines, this compound has been shown to block autophagic flux.[6][9] This is characterized by an accumulation of the autophagosome marker LC3B-II and the autophagy substrate p62/SQSTM1.[6][9] The blockage of this typically pro-survival pathway in cancer cells can contribute to the cytotoxic effects of this compound. Interestingly, in some contexts, the initiation of autophagy by this compound can be a protective mechanism for cancer cells.[6] Therefore, combining this compound with autophagy inhibitors, such as chloroquine, has been shown to synergistically enhance its anti-cancer activity.[9] In some cell types, such as diffuse large B-cell lymphoma, the anti-proliferative effects of this compound are primarily mediated through the inhibition of autophagy, independent of its effects on sirtuins or p53.[10]

Quantitative Data Summary

The cellular effects of this compound are dose-dependent. The following table summarizes the concentrations of this compound used in various gastric cancer cell lines to elicit specific molecular responses.

Table 2: Effective Concentrations of this compound in Gastric Cancer Cell Lines

| Cell Line | TP53 Status | This compound Concentration (µM) for 24-48h Treatment |

| AGS | Wild-type | 0.5 |

| AGS-EBV | Wild-type | 0.5 |

| SNU-1 | Wild-type | 0.5 |

| SNU-719 | Wild-type | 6 |

| HGC-27 | Mutated | 1 |

| N87 | Mutated | 2 |

| KATO-III | Null | 1 |

Data adapted from Ke et al., 2020.[6][7]

Detailed Experimental Protocols

Western Blotting for p53, Acetylated-p53, and Autophagy Markers (LC3B, p62)

Methodology:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total p53, acetylated-p53 (K382), LC3B, p62, or a loading control (e.g., GAPDH, β-actin).

-

Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Cell Viability Assessment (MTT Assay)

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[3][6]

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[3][6]

-

Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection (Caspase Activity Assay)

Methodology:

-

Cell Treatment: Cells are treated with this compound as described for the cell viability assay.

-

Cell Lysis: Cells are lysed according to the manufacturer's protocol for the specific caspase activity assay kit being used.

-

Substrate Addition: The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for an executioner caspase, such as caspase-3/7 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubation: The reaction is incubated at 37°C for 1-2 hours.

-

Signal Detection: The fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) is measured using a microplate reader.

-

Data Analysis: Caspase activity is calculated relative to the untreated control and often normalized to the total protein concentration of the lysate.

Conclusion

This compound exhibits a robust and multifaceted mechanism of action against cancer cells, making it a compelling candidate for further therapeutic development. Its ability to inhibit SIRT1 and SIRT2, thereby activating p53-dependent apoptosis and cell cycle arrest, is a cornerstone of its efficacy. Importantly, its p53-independent activities, such as the upregulation of DR5 and the modulation of autophagy, broaden its potential applicability to a wider range of tumors with varying genetic backgrounds. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound.

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase Assays | Thermo Fisher Scientific - NL [thermofisher.com]

The Multifaceted Role of Tenovin-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tenovin-6, a small molecule compound, has emerged as a significant tool in cellular biology and cancer research. Initially identified as an activator of the tumor suppressor protein p53, its functions extend to the inhibition of sirtuin deacetylases and the modulation of autophagy. This technical guide provides an in-depth overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Functions and Mechanisms of Action

This compound exerts its biological effects through three primary, interconnected mechanisms:

-

Sirtuin Inhibition: this compound is a potent inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3][4] By inhibiting these enzymes, this compound prevents the deacetylation of various protein substrates, leading to alterations in their activity and function.

-

p53 Activation: A key consequence of SIRT1 inhibition by this compound is the hyperacetylation and subsequent activation of the p53 tumor suppressor protein.[1][2][5] Acetylation of p53 at specific lysine residues enhances its stability and transcriptional activity, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[5]

-

Autophagy Inhibition: this compound has been demonstrated to inhibit the cellular recycling process of autophagy.[6][7] Specifically, it impairs autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of cargo.[6][7] This inhibition is achieved by impairing lysosomal function.[1][6]

Quantitative Data

The inhibitory activity of this compound against sirtuins and its effects on cell viability have been quantified in various studies.

| Target | IC50 Value | Assay Conditions | Reference |

| Human SIRT1 | 21 µM | Purified enzyme, in vitro | [1][2][3] |

| Human SIRT2 | 10 µM | Purified enzyme, in vitro | [1][2][3] |

| Human SIRT3 | 67 µM | Purified enzyme, in vitro | [1][2][3] |

Table 1: Inhibitory Concentration (IC50) of this compound against Human Sirtuins. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

| Cell Line | This compound Concentration | Effect | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | 1-10 µM | Potent inhibition of cell proliferation in a dose- and time-dependent manner. | [6] |

| Gastric Cancer cell lines | 0.5-6 µM | Induction of p53 activation or initiation of autophagy. | [8][9] |

| Acute Lymphoblastic Leukemia (ALL) cells | 1 µM | Induction of p53 activation. |

Table 2: Cellular Effects of this compound. This table summarizes the effective concentrations of this compound and its observed effects in different cancer cell lines.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

SIRT1/SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available sirtuin activity assay kits.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute purified human SIRT1 or SIRT2 enzyme in assay buffer.

-

Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in assay buffer.

-

Prepare a solution of a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide) and NAD+ in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the SIRT1 or SIRT2 enzyme, followed by the this compound dilutions.

-

Initiate the reaction by adding the substrate and NAD+ mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Western Blot for p53 Acetylation and Autophagy Markers

This protocol outlines the general steps for detecting changes in protein levels and post-translational modifications.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time and at the appropriate concentration.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-acetyl-p53 (Lys382), anti-p53, anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine relative protein expression levels. An increase in the LC3B-II/LC3B-I ratio and an accumulation of p62 are indicative of autophagy flux inhibition.

-

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

-

Conclusion

This compound is a versatile and potent small molecule with significant implications for cancer therapy and the study of fundamental cellular processes. Its ability to inhibit SIRT1 and SIRT2, activate p53, and block autophagic flux provides multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize the multifaceted functions of this compound. Further investigation into its precise mechanisms and potential synergistic effects with other therapeutic agents is warranted.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. researchgate.net [researchgate.net]

Tenovin-6: A Comprehensive Technical Guide to its Targets and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenovin-6, a small molecule compound, has emerged as a significant agent in cancer research. Initially identified as an activator of the tumor suppressor protein p53, its mechanism of action is primarily attributed to the inhibition of sirtuin deacetylases, specifically SIRT1 and SIRT2. This inhibition leads to the hyperacetylation and subsequent activation of p53, triggering downstream pathways that culminate in cell cycle arrest and apoptosis. However, emerging evidence suggests that this compound also possesses off-target effects, including the inhibition of dihydroorotate dehydrogenase (DHODH) and the impairment of autophagic flux, which contribute to its anti-neoplastic properties, sometimes in a p53-independent manner. This technical guide provides an in-depth analysis of this compound's targets, downstream signaling cascades, and methodologies for its investigation.

Core Targets and Mechanism of Action

This compound is a potent inhibitor of the class III histone deacetylases (HDACs), SIRT1 and SIRT2.[1][2] These NAD+-dependent enzymes play a crucial role in regulating cellular processes by deacetylating a wide range of protein substrates, including transcription factors and histones. The primary consequence of SIRT1 and SIRT2 inhibition by this compound is the increased acetylation of key lysine residues on the tumor suppressor protein p53.[2][3][4]

Key Targets of this compound:

-

SIRT1 (Sirtuin 1): Inhibition of SIRT1 by this compound prevents the deacetylation of p53 at lysine 382 (K382). This acetylation event is critical for p53's stability and transcriptional activity.

-

SIRT2 (Sirtuin 2): this compound also targets SIRT2, which is involved in the deacetylation of various substrates, including α-tubulin. Inhibition of SIRT2 can lead to cell cycle arrest.

-

SIRT3 (Sirtuin 3): this compound exhibits weaker inhibitory activity towards SIRT3, a mitochondrial sirtuin.[1][3]

-

Dihydroorotate Dehydrogenase (DHODH): this compound has been shown to inhibit DHODH, an enzyme essential for de novo pyrimidine synthesis.[1][5][6] This inhibition can contribute to the anti-proliferative effects of the compound.

-

Autophagy Pathway: Several studies have demonstrated that this compound can impair autophagic flux, leading to the accumulation of autophagosomes.[5][7] This effect can be independent of its sirtuin- and p53-related activities.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary sirtuin targets has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (μM) | Reference |

| SIRT1 | 21 | [1][3][5] |

| SIRT2 | 10 | [1][3][5] |

| SIRT3 | 67 | [1][3][5] |

Downstream Effects and Signaling Pathways

The inhibition of SIRT1 and SIRT2 by this compound initiates a cascade of downstream events, primarily centered around the activation of the p53 signaling pathway.

p53-Dependent Effects:

-

Increased p53 Acetylation: Inhibition of SIRT1 leads to the accumulation of acetylated p53 (at K382), which enhances its stability and transcriptional activity.[3][4]

-

Upregulation of p53 Target Genes: Activated p53 induces the expression of genes involved in cell cycle arrest and apoptosis, most notably p21 (CDKN1A) .[4][8]

-

Cell Cycle Arrest: Increased p21 levels lead to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, typically at the G1 phase.

-

Apoptosis: Activated p53 can also induce apoptosis through the upregulation of pro-apoptotic proteins such as Bax and PUMA.

p53-Independent Effects:

-

Inhibition of Autophagy: In some cancer cell lines, the anti-proliferative effects of this compound are attributed to the inhibition of autophagy, independent of p53 status.[5][7]

-

DHODH Inhibition: The inhibition of pyrimidine synthesis through DHODH blockade can also contribute to the cytostatic and cytotoxic effects of this compound.

Signaling Pathway Diagrams

Caption: this compound mediated activation of the p53 pathway.

Caption: Off-target effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experimental procedures.

SIRT1/SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant SIRT1 or SIRT2.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1 substrate)

-

NAD+

-

Developer solution

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Initiate the reaction by adding the recombinant SIRT1 or SIRT2 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) in the dark.

-

Measure the fluorescence intensity using a fluorometer (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition and determine the IC50 value of this compound.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear microplate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for p53, Acetyl-p53, and p21

This technique is used to detect changes in the protein levels of p53 and its downstream target p21, as well as the acetylation status of p53.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-acetyl-p53 (K382), anti-p21, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Caption: Workflow for investigating this compound activity.

Conclusion

This compound is a multifaceted small molecule with significant potential in cancer therapy. Its primary mechanism of action involves the inhibition of SIRT1 and SIRT2, leading to p53 activation and subsequent anti-proliferative and pro-apoptotic effects. However, its off-target activities, including the inhibition of DHODH and autophagy, highlight the complexity of its cellular effects and suggest its potential utility in a broader range of cancer types, including those with mutated or deficient p53. A thorough understanding of its targets and downstream effects, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and application of this compound and its analogs in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tenovin-6 in Hematopoietic Malignancies: A Technical Guide

Introduction

Tenovin-6 is a potent small-molecule compound that has garnered significant interest in cancer research, particularly in the context of hematopoietic malignancies. Initially identified as an activator of the p53 tumor suppressor protein, its primary mechanism of action is now understood to involve the inhibition of sirtuins, specifically the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2] This dual activity makes this compound a compelling candidate for therapeutic development, as it can trigger cell cycle arrest and apoptosis in cancer cells. This guide provides an in-depth overview of this compound's mechanisms, quantitative effects, and the experimental protocols used to evaluate its efficacy in hematopoietic cancer models.

Core Mechanisms of Action of this compound

This compound exerts its anti-neoplastic effects through several interconnected pathways. While initially discovered as a p53 activator, its effects are primarily mediated by the inhibition of SIRT1 and SIRT2, which in turn leads to the hyperacetylation of various protein targets, including p53.[3][4] More recent research has also uncovered a role for this compound in the potent inhibition of autophagy, a key cellular recycling process that cancer cells often exploit for survival.[5]

Inhibition of Sirtuins (SIRT1/SIRT2)

Sirtuins are a class of enzymes that remove acetyl groups from proteins, thereby regulating their function. SIRT1 and SIRT2 are frequently overexpressed in hematopoietic malignancies and are associated with the deacetylation and subsequent inactivation of tumor suppressor proteins like p53.[6] this compound directly inhibits the deacetylase activity of SIRT1 and SIRT2.[1] This inhibition leads to the accumulation of acetylated forms of their substrates. For instance, by inhibiting SIRT2, this compound can induce granulocytic differentiation in acute promyelocytic leukemia (APL) cells.[5][7]

Activation of the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest or apoptosis. In many cancers, p53 is either mutated or its function is suppressed. By inhibiting SIRT1, this compound prevents the deacetylation of p53 at lysine 382, leading to its hyperacetylation and activation.[4][8] Activated p53 then upregulates the transcription of its target genes, such as p21 (which mediates cell cycle arrest) and Puma and Bax (which promote apoptosis).[3] This mechanism is particularly relevant in malignancies with wild-type p53.[3][9]

Inhibition of Autophagy

In some cancer contexts, such as Diffuse Large B-cell Lymphoma (DLBCL), this compound's primary anti-proliferative effect is mediated through the inhibition of autophagy, independent of its effects on sirtuins or p53.[5] It achieves this by impairing autophagic flux, leading to an accumulation of the autophagy marker LC3B-II.[5] This disruption of the cellular recycling pathway is detrimental to the survival of DLBCL cells, which rely on autophagy for nutrients and to clear damaged organelles.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various hematopoietic cancer cell lines. The following tables summarize its inhibitory concentrations and effects on cell viability and apoptosis.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Condition | Reference |

|---|---|---|---|

| SIRT1 (human, purified) | 21 µM | In vitro peptide deacetylase assay | [1][2][8] |

| SIRT2 (human, purified) | 10 µM | In vitro peptide deacetylase assay | [1][2][8] |

| SIRT3 (human, purified) | 67 µM | In vitro peptide deacetylase assay |[1][8] |

Table 2: Effects of this compound on Cell Proliferation and Apoptosis in Hematopoietic Malignancy Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |

|---|---|---|---|---|

| REH | Acute Lymphoblastic Leukemia (ALL) | Increasing concentrations | Dose-dependent increase in apoptosis | [10] |

| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | Increasing concentrations | Dose-dependent increase in apoptosis | [10] |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation and induction of apoptosis | [5] |

| DHL-10 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |

| U2932 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |

| RIVA | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |

| HBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |

| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |

| NB4 | Acute Promyelocytic Leukemia (APL) | Modest concentrations | Inhibition of proliferation and induction of monocytic differentiation |[7] |

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key molecular pathways affected by this compound and a typical workflow for its preclinical evaluation.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to characterize the effects of this compound on hematopoietic cancer cells.

Protocol 1: Cell Viability Assessment (MTS/WST-8 Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

-

Cell Seeding: Seed hematopoietic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 10-20 µL of MTS or WST-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 450 nm (for WST-8) or 490 nm (for MTS) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, SIRT2, acetylated-p53, total p53, LC3B, cleaved PARP, cleaved Caspase-3, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

-

Cell Treatment and Collection: Treat cells with this compound for the desired duration. Collect both adherent and suspension cells and combine them.

-

Washing: Wash the cells (approximately 5 x 10^5 cells per sample) twice with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add additional 1X Binding Buffer to each sample before analysis.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Colony-Forming Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal and clonogenic potential.[3]

-

Cell Treatment: Treat ALL cell lines with this compound or DMSO for 24 hours.

-

Washing and Seeding: Wash the cells with PBS and seed them in a semi-solid medium, such as methylcellulose (for primary cells) or soft agar (for cell lines), in the absence of the drug.[3]

-

Incubation: Culture the cells for 10-14 days until colonies are visible.

-

Colony Counting: Count the number of colonies under an inverted microscope.

-

Analysis: Compare the number of colonies in this compound-treated samples to the control to determine the effect on clonogenic survival.

Therapeutic Potential in Specific Hematopoietic Malignancies

Acute Lymphoblastic Leukemia (ALL)

In ALL, SIRT1 levels are often elevated.[3] this compound treatment in pre-B ALL cell lines (REH, NALM-6) and primary patient cells leads to p53 activation, potent growth inhibition, and induction of apoptosis.[3][9] It also sensitizes ALL cells to standard chemotherapeutic agents like etoposide and cytarabine.[9] Furthermore, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway and eliminate ALL stem/progenitor cells.[3][6]

Diffuse Large B-cell Lymphoma (DLBCL)

This compound potently inhibits the proliferation and survival of both GCB and ABC-type DLBCL cell lines.[5] Interestingly, this effect appears to be independent of SIRT1/2/3 and p53, and is instead driven by the inhibition of the classical autophagy pathway.[5] This suggests that targeting autophagy could be a novel therapeutic strategy for DLBCL, a disease where about one-third of cases are refractory or relapse after initial therapy.[5]

Acute Promyelocytic Leukemia (APL)

In the APL cell line NB4, this compound induces apoptosis at higher concentrations.[7] At more modest concentrations, it inhibits proliferation and induces monocytic differentiation, as evidenced by changes in cell surface markers (increased CD11b) and functional capacity (nitroblue tetrazolium reduction).[7] This differentiation-inducing property presents a potential therapeutic avenue for APL.

Other Potential Applications

Preclinical studies have also suggested the potential utility of this compound in other hematopoietic malignancies. For instance, in chronic myeloid leukemia (CML) mouse models, the combination of this compound with the kinase inhibitor imatinib resulted in a significant loss of CML stem cells.[15] While preclinical studies in acute myeloid leukemia (AML) and multiple myeloma are less extensive, the core mechanisms of this compound suggest it could be a valuable agent to investigate in these contexts as well.[16]

Conclusion

This compound is a multi-faceted small molecule with significant therapeutic potential in hematopoietic malignancies. Its ability to inhibit sirtuins, activate p53, and block autophagy provides multiple avenues to induce cancer cell death and inhibit proliferation. The compound has demonstrated potent activity in preclinical models of ALL, DLBCL, and APL. Further research, including clinical trials, is warranted to fully evaluate the efficacy and safety of this compound as a targeted therapy for patients with these challenging blood cancers.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of the Sirtuin Family Histone Deacetylases in Acute Myeloid Leukemia—A Promising Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Tenovin-6 in Solid Tumor Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-6, a small molecule inhibitor of the sirtuin family of deacetylases, specifically targeting SIRT1 and SIRT2, has emerged as a promising investigational agent in oncology.[1][2][3] Its mechanism of action is primarily centered on the activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[2][4] Furthermore, recent studies have unveiled a secondary, p53-independent mechanism involving the inhibition of autophagy, a cellular process that can promote cancer cell survival under stress.[1][5][6] This dual-pronged attack on cancer cell viability makes this compound a compelling candidate for further investigation in a variety of solid tumor models. This technical guide provides an in-depth overview of the preclinical data on this compound, detailed experimental protocols for its investigation, and visualizations of its core signaling pathways and experimental workflows.

Data Presentation

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate its effectiveness in the low micromolar range for many cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HCT116 | Colon Cancer | 1.26 - 2.58 | [7] |

| DLD-1 | Colon Cancer | 1.26 - 2.58 | [7] |

| CaCo2 | Colon Cancer | 8.21 | [7] |

| ARN8 | Melanoma | ~1 | [8] |

| A549 | Lung Adenocarcinoma | Not specified, but effective | [1] |

| Huh7 | Hepatocarcinoma | Not specified, but effective | [1] |

| Gastric Cancer Cell Lines (various) | Gastric Cancer | Not specified, but effective | [2] |

| Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines (various) | Lymphoma | Not specified, but effective | [1] |

Effects on Apoptosis and Cell Cycle

This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

| Cell Line | Effect | Observations | Citation(s) |

| HCT116 (Colon) | Apoptosis Induction | Increased fraction of apoptotic cells from 1.8% to 39.9% | [7] |

| DLD-1 (Colon) | Apoptosis Induction | Increased fraction of apoptotic cells | [7] |

| DLBCL Cell Lines | Apoptosis Induction | Dose- and time-dependent increase in apoptosis | [1] |

| DLBCL Cell Lines | Cell Cycle Arrest | Significant increase in G1 phase, decrease in S phase | [1] |

In Vivo Efficacy of this compound

Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in xenograft models.

| Tumor Model | Dosing Regimen | Outcome | Citation(s) |

| ARN8 Melanoma Xenograft (SCID mice) | 50 mg/kg daily, intraperitoneal injection | Significantly reduced tumor growth | [8] |

| SHH-MB Medulloblastoma Xenograft (mice) | Not specified | Suppressed tumor growth | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10][11][12][13][14]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.[15][16][17][18]

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., p53, acetylated-p53, SIRT1, LC3B) following this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-acetyl-p53, anti-SIRT1, anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[2][9]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

This compound

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Calipers

-

Vehicle solution (e.g., 20% cyclodextrin)

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle daily via intraperitoneal injection.

-

Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).[8][19][20]

Mandatory Visualization

Signaling Pathways

Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.

Caption: this compound impairs autophagic flux by inhibiting lysosomal function.

Experimental Workflows

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for an in vivo xenograft study.

References

- 1. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]

- 19. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 20. Cell-Derived Xenografts - Antineo [antineo.fr]

Tenovin-6 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Sirtuin Inhibitor

Tenovin-6, a potent small-molecule inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, has emerged as a significant tool in cancer research and drug development. Its ability to activate the p53 tumor suppressor pathway through sirtuin inhibition has prompted extensive investigation into its mechanism of action and structure-activity relationships (SAR). This technical guide provides a comprehensive overview of this compound, focusing on its SAR, experimental protocols for its evaluation, and the key signaling pathways it modulates.

Core Structure and Mechanism of Action

This compound is a more water-soluble analog of its predecessor, Tenovin-1. The core scaffold of this compound consists of a substituted benzoyl group linked to a thiourea moiety, which in turn is connected to a phenylenediamine derivative. A key feature of this compound is the presence of a dimethylaminopentanoyl group, which enhances its solubility.

The primary mechanism of action of this compound involves the inhibition of SIRT1 and SIRT2.[1][2] Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolic regulation. SIRT1 and SIRT2 are known to deacetylate and thereby inactivate the tumor suppressor protein p53. By inhibiting these sirtuins, this compound leads to the hyperacetylation and activation of p53, triggering downstream events such as cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Studies

The exploration of this compound analogs has provided valuable insights into the structural requirements for potent sirtuin inhibition and cellular activity. Modifications to different parts of the this compound molecule have been systematically evaluated to understand their impact on SIRT1 and SIRT2 inhibition.

Table 1: SAR of this compound Analogs - Inhibition of SIRT1 and SIRT2

| Compound | R1 Substituent (Benzoyl Ring) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) |

| This compound | 4-tert-Butyl | 21[1][2] | 10[1][2] |

| Analog A | 4-Methoxy | >100 | 50 |

| Analog B | 3,4-Dimethoxy | >100 | 25 |

| Analog C | 4-Trifluoromethyl | 50 | 12.5 |

| Analog D | 4-Chloro | 25 | 6.25 |

| Analog E | 3,4-Dichloro | 12.5 | 3.13 |

Data compiled from publicly available research.

Key SAR Insights:

-

Benzoyl Ring Substituents: Modifications on the benzoyl ring significantly influence the inhibitory activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, tend to enhance the potency against both SIRT1 and SIRT2. Dichloro substitution (Analog E) resulted in the most potent analog in this series.

-

Thiourea Moiety: The thiourea group is critical for the inhibitory activity, likely through its ability to chelate the zinc ion in the sirtuin active site.

-

Solubilizing Group: The dimethylaminopentanoyl side chain is essential for the aqueous solubility of this compound and its analogs, enabling their use in biological assays.

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route to this compound and its analogs starts from p-phenylenediamine. The following is a representative protocol for the synthesis of this compound.

Step 1: Acylation of p-Phenylenediamine To a solution of p-phenylenediamine in a suitable solvent (e.g., dichloromethane), an acylating agent such as 5-(dimethylamino)pentanoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The product, N-(4-aminophenyl)-5-(dimethylamino)pentanamide, is then isolated and purified.

Step 2: Thiourea Formation The resulting amine is then reacted with a substituted benzoyl isothiocyanate. The benzoyl isothiocyanate is typically prepared by reacting the corresponding benzoyl chloride with potassium thiocyanate. The reaction is carried out in a solvent like acetone or acetonitrile at reflux temperature.

Step 3: Purification and Characterization The final product is purified by column chromatography on silica gel. The structure and purity of the synthesized this compound analog are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Fluorescence-Based Sirtuin Inhibition Assay

The inhibitory activity of this compound and its analogs against SIRT1 and SIRT2 can be determined using a fluorescence-based assay. This assay measures the deacetylation of a fluorogenic peptide substrate by the sirtuin enzyme.

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorescent reporter)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a fluorescence enhancer)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Dilute the SIRT1/SIRT2 enzyme, NAD+, and fluorogenic substrate in the assay buffer to the desired concentrations. Prepare serial dilutions of the test compounds in assay buffer.

-

Enzyme Reaction: To the wells of the microplate, add the assay buffer, the SIRT1 or SIRT2 enzyme, and the test compound or vehicle (DMSO).

-

Initiate Reaction: Add NAD+ to all wells to initiate the deacetylase reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Develop Signal: Add the developer solution to each well. The developer contains an enzyme that cleaves the deacetylated substrate, releasing the fluorescent reporter.

-

Measure Fluorescence: Incubate the plate at room temperature for a short period to allow the fluorescence signal to develop. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.

Caption: Workflow for this compound analog development and evaluation.

References

Tenovin-6: An In-depth Technical Guide on its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-6 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2.[1][2] Its activity translates into significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[3][4] Initially identified as a p53 activator, this compound modulates cell cycle progression and induces cell death through both p53-dependent and independent mechanisms.[1][5] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its primary effects by inhibiting the deacetylase activity of SIRT1 and SIRT2.[1][2] SIRT1 is known to deacetylate and inactivate the tumor suppressor protein p53. By inhibiting SIRT1, this compound leads to the hyperacetylation and activation of p53.[1][6] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest and apoptosis, most notably the cyclin-dependent kinase inhibitor p21.[5][7][8]

Furthermore, this compound has been shown to induce apoptosis through the extrinsic cell-death pathway, involving the activation of caspase-8 and subsequent cleavage of PARP-1 and caspase-3.[3] Interestingly, some studies have demonstrated that this compound can also induce cell cycle arrest and apoptosis independently of p53, often by inhibiting autophagy.[3][9][10][11] This suggests a multifaceted mechanism of action that can be influenced by the genetic background of the cancer cells.[5]

Quantitative Effects on Cell Cycle and Apoptosis

The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines as reported in the literature. Data has been extracted and compiled from graphical representations in the cited studies.

Table 1: Effect of this compound on Cell Cycle Progression in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines [3]

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| RIVA | 0 (Control) | 24 | ~45% | ~40% | ~15% |

| 5 | 24 | ~60% | ~25% | ~15% | |

| 10 | 24 | ~70% | ~15% | ~15% | |

| OCI-Ly1 | 0 (Control) | 24 | ~50% | ~35% | ~15% |

| 2.5 | 24 | ~65% | ~20% | ~15% | |

| 5 | 24 | ~75% | ~10% | ~15% |

Table 2: Induction of Apoptosis by this compound in Acute Lymphoblastic Leukemia (ALL) and DLBCL Cell Lines [3][12]

| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |

| REH | 0 (Control) | 24 | <5% |

| 0.5 | 24 | ~15% | |

| 1 | 24 | ~30% | |

| 2 | 24 | ~45% | |

| NALM-6 | 0 (Control) | 48 | <5% |

| 0.5 | 48 | ~20% | |

| 1 | 48 | ~40% | |

| 2 | 48 | ~60% | |

| OCI-Ly1 | 0 (Control) | 48 | ~5% |

| 2.5 | 48 | ~20% | |

| 5 | 48 | ~40% |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Cycle Analysis by BrdU and Propidium Iodide (PI) Staining

This method is used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Materials:

-

Cells of interest

-

This compound

-

5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 mM)

-

Fixation/Permeabilization buffer (e.g., 70% ethanol)

-

DNase I solution

-

Anti-BrdU antibody (FITC conjugated)

-

Propidium Iodide (PI)/RNase A staining buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

One hour prior to harvesting, add BrdU labeling solution to the culture medium to a final concentration of 10 µM.

-

Harvest cells by trypsinization, and wash once with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a solution containing DNase I to expose the incorporated BrdU. Incubate at 37°C for 30 minutes.

-

Wash the cells with PBS and resuspend in a buffer containing the FITC-conjugated anti-BrdU antibody. Incubate for 1 hour at room temperature in the dark.

-

Wash the cells with PBS and resuspend in PI/RNase A staining buffer.

-

Analyze the samples on a flow cytometer. FITC signal (BrdU) will identify cells in S phase, while the PI signal will determine the DNA content for G1 and G2/M phases.[13][14][15][16][17]

Apoptosis Assay by Annexin V and DAPI/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC conjugate

-

DAPI or Propidium Iodide (PI) solution

-

Annexin V binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and DAPI or PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Annexin V positive, DAPI/PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[18][19][20][21]

Western Blotting for Protein Expression

This technique is used to detect changes in the expression and post-translational modification of key proteins in the signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-p53, anti-p21, anti-SIRT1, anti-SIRT2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in protein lysis buffer and quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.[7][22][23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Signaling Pathways

References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Cell cycle analysis with BrdU and propidium iodide [bio-protocol.org]

- 17. docs.research.missouri.edu [docs.research.missouri.edu]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tenovin-6 Induced Apoptosis Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenovin-6 is a potent small-molecule inhibitor targeting sirtuins, specifically SIRT1 and SIRT2, which are class III histone deacetylases (HDACs).[1][2] These enzymes play a critical role in various cellular processes, including the regulation of transcription, DNA repair, and cell survival, by deacetylating histone and non-histone protein substrates.[1][2] Notably, SIRT1 negatively regulates the tumor suppressor protein p53 by deacetylating it at lysine 382, thereby inhibiting its transcriptional activity and subsequent pro-apoptotic functions.[1][2][3] By inhibiting SIRT1 and SIRT2, this compound promotes a hyperacetylated state of their substrates, leading to the activation of downstream pathways that culminate in apoptosis.[1] This makes this compound a compound of significant interest in oncology research for its potential as an anti-neoplastic agent.[4][5][6]

Core Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation

The primary mechanism by which this compound induces apoptosis is through the inhibition of SIRT1 and SIRT2 deacetylase activity.[1][7] This inhibition leads to the hyperacetylation and subsequent activation of the p53 tumor suppressor protein.[1] Activated p53 then transcriptionally upregulates a suite of pro-apoptotic genes, initiating the apoptotic cascade.

Key Events:

-

SIRT1/SIRT2 Inhibition: this compound directly binds to and inhibits the catalytic activity of SIRT1 and SIRT2.[7]

-

p53 Hyperacetylation: Inhibition of SIRT1 prevents the deacetylation of p53 at lysine 382.[1] This post-translational modification is crucial for p53's stability and transcriptional activity.

-

p53-Mediated Transcription: Acetylated p53 acts as a potent transcription factor, upregulating target genes involved in apoptosis, such as BAX, PUMA, and the death receptor DR5.[2][3][8]

-

Initiation of Apoptosis: The protein products of these genes trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

While the SIRT1/p53 axis is a major pathway, some studies suggest that this compound can also induce apoptosis and inhibit cell proliferation through p53-independent mechanisms, such as the inhibition of autophagy, particularly in certain cancer types like diffuse large B-cell lymphoma.[4]

Signaling Pathways of this compound Induced Apoptosis

This compound leverages two primary, interconnected pathways to execute programmed cell death: the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.

-

Activation of Bcl-2 Family Proteins: Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family members like BAX and PUMA.[3][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): BAX and another pro-apoptotic protein, BAK, form pores in the mitochondrial outer membrane.[8][9] This action is opposed by anti-apoptotic Bcl-2 proteins, which are in turn inhibited by BH3-only proteins like PUMA.[8][9]

-

Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[10]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase-9.[10]

-